molecular formula C25H23NO5 B2765545 5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid CAS No. 2193051-93-1

5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid

Cat. No. B2765545
CAS RN: 2193051-93-1
M. Wt: 417.461
InChI Key: HMBIWXASQMHQJF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a glutamic acid derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C25H23NO5/c1-15(16-11-12-23(30-2)21(13-16)24(27)28)26-25(29)31-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,26,29)(H,27,28)/t15-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 417.46 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into the synthesis of new chemical compounds, including those structurally related to 5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid, has shown potential in the development of antimicrobial agents. Patel, Agravat, and Shaikh (2011) described the synthesis of amino substituted benzothiazoles and pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Peptide Synthesis Enhancements

Johnson, Quibell, Owen, and Sheppard (1993) explored the use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives as intermediates for peptide synthesis, highlighting their effectiveness in inhibiting interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Unnatural Amino Acids for Protein Engineering

The design and synthesis of unnatural amino acids, such as those related to the chemical structure , play a crucial role in protein engineering and the study of protein structures. Nowick, Chung, Maitra, Stigers, and Sun (2000) demonstrated the creation of an unnatural amino acid that mimics a tripeptide β-strand, offering insights into the formation of β-sheetlike hydrogen-bonded dimers (Nowick et al., 2000).

Carbon Nanotube Dispersion

Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, and Ulijn (2009) investigated the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, illustrating their potential in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Oxidative Coupling in Organic Synthesis

Shimizu, Hirano, Satoh, and Miura (2009) described the oxidative coupling of amino- and hydroxybenzoic acids with internal alkynes, facilitated by a rhodium/copper catalyst system, to produce various heterocyclic compounds, some exhibiting fluorescence (Shimizu, Hirano, Satoh, & Miura, 2009).

Safety and Hazards

This compound is classified as an irritant . It’s recommended to avoid inhalation, contact with skin and eyes, and to use it in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of amine groups. The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis.

properties

IUPAC Name

5-[(1S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-15(16-11-12-23(30-2)21(13-16)24(27)28)26-25(29)31-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,26,29)(H,27,28)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBIWXASQMHQJF-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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